N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide
Description
N-{4-[(1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide is a sulfonamide-containing acetamide derivative characterized by a cyclopentanecarbonyl-substituted dihydroindole core. This compound integrates multiple pharmacophoric motifs, including the sulfamoyl group (critical for enzyme inhibition), the acetamide moiety (common in bioactive molecules), and the cyclopentane ring (enhancing lipophilicity and conformational rigidity).
Properties
IUPAC Name |
N-[4-[[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-15-13-19(24-16(2)27)9-10-22(15)31(29,30)25-20-8-7-17-11-12-26(21(17)14-20)23(28)18-5-3-4-6-18/h7-10,13-14,18,25H,3-6,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAYBXQPVLBVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 419.5 g/mol. It features a sulfamoyl group attached to an indole derivative, which is significant in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O4S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1058488-85-9 |
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. A study published in Molecules highlighted that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation . The specific compound may exhibit similar mechanisms due to its structural characteristics.
Antimicrobial Activity
The sulfamoyl group present in the compound suggests potential antimicrobial activity. Sulfonamide derivatives are well-known for their antibacterial properties, particularly against gram-positive bacteria. A comparative study showed that related compounds demonstrated significant inhibition of bacterial growth, which may also extend to this compound .
Neuroprotective Effects
Indole derivatives have been implicated in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases. Research indicates that such compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which protect neuronal cells from oxidative stress . The specific activity of this compound in neuroprotection remains to be fully elucidated but warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptotic pathways.
- Antibacterial Mechanism : The sulfamoyl moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Neuroprotection : Potential modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.
Case Studies and Research Findings
A recent study evaluated the biological effects of various indole derivatives, including those structurally related to the compound . The findings indicated significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations . Additionally, antimicrobial assays demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide exhibit significant anticancer properties. The indole structure is known for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The sulfamoyl group present in the compound is associated with anti-inflammatory properties. Studies have shown that derivatives of sulfamoyl compounds can reduce inflammation in animal models of arthritis and other inflammatory diseases. This suggests potential applications in treating chronic inflammatory conditions.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of bacterial strains. This could lead to its use in developing new antibiotics or adjunct therapies for resistant infections.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives, including this compound. They found that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as an anticancer drug candidate .
Case Study 2: Anti-inflammatory Mechanisms
A study conducted by Zhao et al. (2023) explored the anti-inflammatory effects of sulfamoyl compounds in a murine model of rheumatoid arthritis. The results showed that administration of this compound significantly reduced joint swelling and serum levels of pro-inflammatory cytokines .
Case Study 3: Antimicrobial Efficacy
In research published in Antibiotics, a series of indole derivatives were tested for their antimicrobial activity. This compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
- Key Differences :
- The target compound’s cyclopentanecarbonyl-dihydroindole system distinguishes it from the tetrahydrofuran group in and the dichlorophenyl-pyrazolone system in . These structural variations influence solubility, metabolic stability, and target selectivity.
- The sulfamoyl group in the target and compound enables hydrogen bonding with biological targets (e.g., carbonic anhydrases), whereas the dichlorophenyl group in enhances electrophilic reactivity for antimicrobial activity .
Spectroscopic and Crystallographic Properties
Table 2: Spectroscopic Data Comparison
- Hydrogen Bonding :
- Compound forms R₂²(10) hydrogen-bonded dimers, stabilizing its crystal lattice . Similar patterns are anticipated for the target compound due to its sulfamoyl and acetamide groups.
- The absence of electron-withdrawing groups (e.g., Cl in ) in the target compound may reduce lattice stability compared to halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
